Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl
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Description
Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl is a useful research compound. Its molecular formula is C16H19ClN2O2S and its molecular weight is 338.9 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and antimicrobial activity. This article reviews its biological activity based on diverse research findings.
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
- CAS Number : 24237-34-1
The biological activity of this compound is primarily attributed to its interaction with tubulin and its ability to inhibit microtubule polymerization. This mechanism is critical in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division.
Key Findings:
- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 25 to 90 nM. This indicates a strong potential for inhibiting cancer cell growth .
- Microtubule Interaction : It binds to the colchicine site on tubulin, which is a well-known target for anticancer drugs. This binding prevents the normal function of microtubules during cell division .
Antimicrobial Activity
Research has also indicated that this compound displays antimicrobial properties:
- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae .
- Mechanism of Action : The antimicrobial effect is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Study 1: Anticancer Properties
A study evaluated the compound's effectiveness against a panel of four cancer cell lines. The results highlighted its potent antiproliferative activity and its mechanism of action through tubulin inhibition. The compound's structure was modified to enhance activity without compromising safety profiles.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against several Gram-positive and Gram-negative bacteria. It was found to have significant activity against MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 0.20 μg/mL for some derivatives .
Comparative Analysis of Biological Activities
Compound | Activity Type | IC50/MIC Values | Target |
---|---|---|---|
Methyl 3-amino-6-benzyl... | Anticancer | 25 - 90 nM | Tubulin |
Methyl 3-amino-6-benzyl... | Antimicrobial | 50 µM (E. coli), 75 µM (S. agalactiae) | Bacterial Cell Wall |
Properties
IUPAC Name |
methyl 3-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.ClH/c1-20-16(19)15-14(17)12-7-8-18(10-13(12)21-15)9-11-5-3-2-4-6-11;/h2-6H,7-10,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABDOOGHPQUQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.